molecular formula C8H13NO2 B12564763 Hexanoic acid, 3-cyano-5-methyl-, (3R)- CAS No. 181289-36-1

Hexanoic acid, 3-cyano-5-methyl-, (3R)-

Cat. No.: B12564763
CAS No.: 181289-36-1
M. Wt: 155.19 g/mol
InChI Key: MGWZYUMZVZMKTN-SSDOTTSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 3-cyano-5-methyl-, (3R)- typically involves the enantioselective preparation from 2-isobutylsuccinonitrile. This process includes several steps such as nitrile hydrolysis and subsequent cyclization . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired enantiomeric purity.

Industrial Production Methods

In industrial settings, the production of Hexanoic acid, 3-cyano-5-methyl-, (3R)- is optimized for cost-effectiveness and scalability. This involves the use of eco-friendly processes and efficient catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 3-cyano-5-methyl-, (3R)- undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of Hexanoic acid, 3-cyano-5-methyl-, (3R)-, such as amines, alcohols, and other substituted compounds .

Scientific Research Applications

Hexanoic acid, 3-cyano-5-methyl-, (3R)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hexanoic acid, 3-cyano-5-methyl-, (3R)- involves its interaction with specific molecular targets and pathways. In the case of pregabalin synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations are crucial for the compound’s efficacy and safety .

Properties

CAS No.

181289-36-1

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(3R)-3-cyano-5-methylhexanoic acid

InChI

InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11)/t7-/m1/s1

InChI Key

MGWZYUMZVZMKTN-SSDOTTSWSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)C#N

Canonical SMILES

CC(C)CC(CC(=O)O)C#N

Origin of Product

United States

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